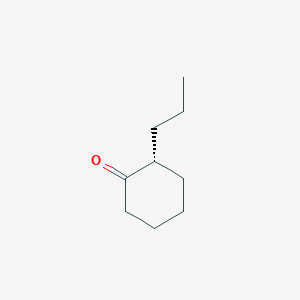

(2R)-2-Propylcyclohexan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2R)-2-Propylcyclohexan-1-one is an organic compound with a cyclohexane ring substituted with a propyl group at the second carbon and a ketone functional group at the first carbon. This compound is chiral, meaning it has a non-superimposable mirror image, and the (2R) designation indicates the specific configuration of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Propylcyclohexan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with a propyl halide in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the base.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of a precursor compound, such as 2-propylcyclohexene, in the presence of a metal catalyst like palladium or platinum. This method ensures high yield and selectivity for the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Propylcyclohexan-1-one undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The propyl group can undergo substitution reactions, such as halogenation, where a halogen replaces one of the hydrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Bromine in the presence of light or a radical initiator.

Major Products Formed

Oxidation: 2-Propylcyclohexanone carboxylic acid.

Reduction: 2-Propylcyclohexanol.

Substitution: 2-Bromopropylcyclohexanone.

Scientific Research Applications

(2R)-2-Propylcyclohexan-1-one has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-Propylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the propyl group may interact with hydrophobic pockets within proteins, affecting their conformation and function.

Comparison with Similar Compounds

Similar Compounds

(2S)-2-Propylcyclohexan-1-one: The enantiomer of (2R)-2-Propylcyclohexan-1-one, with similar chemical properties but different biological activity.

2-Methylcyclohexanone: A structurally similar compound with a methyl group instead of a propyl group.

Cyclohexanone: The parent compound without any alkyl substitution.

Uniqueness

This compound is unique due to its specific chiral configuration, which can result in different interactions with biological molecules compared to its enantiomer or other similar compounds. This specificity makes it valuable in asymmetric synthesis and chiral resolution studies.

Biological Activity

(2R)-2-Propylcyclohexan-1-one, also known as 2-propylcyclohexanone, is a cyclic ketone with the molecular formula C9H16O. This compound has garnered interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Weight : 140.22 g/mol

- CAS Number : 1123-86-0

- Boiling Point : Not available

- Solubility : Soluble in organic solvents; high gastrointestinal absorption potential.

| Property | Value |

|---|---|

| Molecular Formula | C9H16O |

| Molecular Weight | 140.22 g/mol |

| Log P (octanol-water) | 2.29 - 2.61 |

| Solubility | 0.439 - 1.31 mg/ml |

Pharmacological Effects

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Properties : Studies suggest that this compound may modulate inflammatory pathways, potentially reducing the severity of conditions like rheumatoid arthritis and inflammatory bowel disease .

- Antimicrobial Activity : Preliminary investigations have shown that this compound possesses antimicrobial properties against various bacterial strains, indicating its potential as an antibacterial agent .

- Neuroprotective Effects : There is emerging evidence that suggests neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific receptors and enzymes involved in inflammatory responses and cellular signaling pathways.

Enzyme Interaction

One notable area of research involves the compound's interaction with sphingosine kinase enzymes (EC 2.7.1.91), which play a crucial role in sphingolipid metabolism and cell signaling . This interaction may underlie some of its observed effects on inflammation and cell survival.

Study on Anti-inflammatory Effects

A study published in a peer-reviewed journal examined the anti-inflammatory effects of this compound in a murine model of arthritis. The results demonstrated a significant reduction in inflammatory markers compared to control groups, suggesting a potential therapeutic role for this compound in managing arthritis .

Antimicrobial Efficacy Assessment

Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects, particularly against Staphylococcus aureus, indicating its potential as an alternative antimicrobial agent .

Properties

Molecular Formula |

C9H16O |

|---|---|

Molecular Weight |

140.22 g/mol |

IUPAC Name |

(2R)-2-propylcyclohexan-1-one |

InChI |

InChI=1S/C9H16O/c1-2-5-8-6-3-4-7-9(8)10/h8H,2-7H2,1H3/t8-/m1/s1 |

InChI Key |

OCJLPZCBZSCVCO-MRVPVSSYSA-N |

Isomeric SMILES |

CCC[C@@H]1CCCCC1=O |

Canonical SMILES |

CCCC1CCCCC1=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.